Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole
Overview
Description
Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole is a complex organic compound that combines the properties of oxalic acid and an imidazole derivative. Imidazole is a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3 . The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole involves multiple steps. The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles .
For the preparation of the oxalic acid component, oxalic acid can be synthesized through the oxidation of carbohydrates or by the reaction of carbon monoxide with sodium hydroxide . The final step involves the coupling of the imidazole derivative with oxalic acid under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of oxalic acid typically involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The imidazole component can be produced on an industrial scale using methods such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole undergoes various chemical reactions, including:
Oxidation: The oxalic acid component can be oxidized to carbon dioxide and water.
Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives.
Substitution: Both the oxalic acid and imidazole components can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and oxalic acid derivatives.
Scientific Research Applications
Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole involves interactions with various molecular targets and pathways:
Oxalic Acid Component: Acts as a reducing agent and participates in redox reactions.
Imidazole Component: Binds to specific enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid Derivatives: Oxalyl chloride, disodium oxalate, calcium oxalate.
Imidazole Derivatives: Clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole.
Uniqueness
Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole is unique due to its combined properties of oxalic acid and imidazole. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.C2H2O4/c1-2-6-18(7-3-1)16-24-20-10-8-19(9-11-20)23-15-5-4-13-22-14-12-21-17-22;3-1(4)2(5)6/h1-3,6-12,14,17H,4-5,13,15-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNRWGJIXHYSCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCN3C=CN=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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